3-Vinylthiophene
Overview
Description
3-Vinylthiophene is a versatile organic compound belonging to the thiophene family, which has been widely studied for its potential in polymer chemistry and materials science. Its vinyl group allows for polymerization and copolymerization, leading to materials with unique electronic and optical properties.
Synthesis Analysis
The synthesis of 3-Vinylthiophene was efficiently achieved through a two-step process starting from 3-(2-ethanol)thiophene to yield 3-(2-bromoethyl)thiophene, which was then converted to 3-Vinylthiophene using tetraglyme as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, achieving a 70% overall yield (Nicolas, Fabre, Pilard, & Simonet, 1999).
Molecular Structure Analysis
The molecular structure of poly(3-methylthiophene), a related compound, demonstrates significant improvements in structure and electronic properties when synthesized in the presence of electroactive particles. This suggests that 3-Vinylthiophene-based polymers can also exhibit enhanced regioregularity, effective conjugation length, and intrachain packing order, leading to materials suitable for electronic devices (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Cycloaddition reactions involving 3-Vinylthiophene with various dienophiles have been explored, yielding diverse products that underline the compound's reactivity and potential for creating novel materials. These reactions produce compounds with varying electronic properties, showcasing 3-Vinylthiophene's versatility in synthetic chemistry (Abarca et al., 1987).
Physical Properties Analysis
The physical properties of materials derived from 3-Vinylthiophene, such as polythiophenes, are heavily influenced by the molecular structure. The presence of the vinyl group facilitates the synthesis of polymers with broad absorption bands and tunable electronic properties, as seen in poly[3-(5-octyl-thienylene-vinyl)-thiophene] (POTVT), which shows a very broad absorption bandwidth covering from 300 nm to 700 nm (Hou, Yang, He, & Li, 2006).
Chemical Properties Analysis
Polythiophenes synthesized from 3-Vinylthiophene exhibit unique optical properties due to their molecular structure and conjugation. The introduction of the vinyl group allows for the development of materials with high conductivity and transparency, beneficial for various electronic applications. For example, poly(3,4-dibutoxythiophene vinylene) shows these desirable properties along with easy processability, highlighting the impact of 3-Vinylthiophene's chemical properties on material design (Dort, Pickett, & Blohm, 1991).
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Organic Electronics
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Polymer Chemistry
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Antioxidant Research
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Organic Semiconductors
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Pharmaceuticals
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
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Corrosion Inhibitors
Safety And Hazards
properties
IUPAC Name |
3-ethenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMHHBWYPDQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447084 | |
Record name | 3-VINYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylthiophene | |
CAS RN |
13679-64-6 | |
Record name | 3-VINYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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